molecular formula C10H6F3N3O2 B2384581 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 25373-61-9

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No.: B2384581
CAS No.: 25373-61-9
M. Wt: 257.172
InChI Key: JSZWGVPOLFJCQQ-UHFFFAOYSA-N
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Description

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is a compound that features a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole typically involves the nitration of a trifluoromethyl-substituted phenyl compound followed by the formation of the imidazole ring. One common method involves the use of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired imidazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: The major product is 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-imidazole.

    Substitution: Depending on the nucleophile, various substituted imidazole derivatives can be formed.

Scientific Research Applications

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and materials science

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, combined with the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is a heterocyclic compound characterized by a five-membered imidazole ring substituted with a nitro group and a trifluoromethyl group on the phenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antiviral and anticancer therapies.

Chemical Structure and Properties

  • Molecular Formula : C10H6F3N3O2
  • Molecular Weight : 263.17 g/mol
  • Structure : The compound features an imidazole ring fused with a phenyl group, with specific substitutions that enhance its chemical reactivity and biological activity.

Inhibition of Nitric Oxide Synthase (NOS)

Research indicates that this compound may inhibit nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide (NO). NO plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The inhibition of NOS could have therapeutic implications in conditions where excessive NO production is detrimental, such as inflammation and certain cancers.

Antiviral and Anticancer Activities

Studies have shown that derivatives of imidazole compounds exhibit significant cytotoxic properties against various cancer cell lines. Specifically, this compound has demonstrated:

  • Cytotoxic Effects : It has been noted for its ability to induce apoptosis in cancer cells, potentially through mechanisms involving the disruption of microtubule assembly, leading to cell cycle arrest .
  • Antiviral Properties : The compound's structure suggests it may interfere with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development.

Study on Anticancer Activity

A study evaluating the anticancer potential of various imidazole derivatives found that this compound exhibited notable activity against breast cancer cell lines. The compound was shown to enhance caspase-3 activity, indicating its role in promoting apoptosis at concentrations as low as 10 µM .

Anti-Parasitic Activity

In related research, compounds structurally similar to this compound were screened for anti-trypanosomal activity. While specific data on this compound was not highlighted, the general class of nitroimidazoles has shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. The need for new treatments is critical due to resistance issues with existing therapies .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundInhibits NOS; Cytotoxic against cancer cells
Derivatives of NitroimidazolesEffective against T. cruzi
Other Imidazole DerivativesAntiviral effects; Apoptosis induction

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)7-1-2-8(9(5-7)16(17)18)15-4-3-14-6-15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZWGVPOLFJCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of imidazole (0.997 g, 14.65 mmol) and tert-BuOK (1.722 g, 15.35 mmol) was put under Ar in a 100 mL and dissolved in dry DMSO (15 mL) to give a colorless solution. After 5 min, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (2.04 mL, 14.58 mmol) was added within 30 s, immediately leading to a darkening of the rm to black. A temperature rise was also noted. The black solution was stirred at RT for 20 min. Ice water (60 mL) and EtOAc (50 mL) were added, the organic layer was isolated, and the aqueous phase was extracted twice with 20 mL EtOAc. The organic layer was washed with H2O (2×30 mL), brine, dried, filtered and evaporated to give the title compound as an orange oil. Yield: 3.66 g (97%).
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0.997 g
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1.722 g
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2.04 mL
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Ice water
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60 mL
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50 mL
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15 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (15.00 g; 71.8 mmol; 1 eq) and diisopropylethylamine (12.5 mL; 71.8 mmol; 1 eq) in anhydrous acetonitrile (650 mL), imidazole (4.88 g; 71.8 mmol; 1 eq) is added under argon. The reaction mixture is allowed to stir under reflux for 20 hours until 1-fluoro-2-nitro-4-(trifluoromethyl)benzene has completely reacted. The crude mixture is concentrated under vacuum and the resulting powder dissolved in ethyl acetate (250 mL). The organic phase is then washed with water (100 mL), brine (100 mL) and dried over sodium sulfate to provide an orange powder after concentration under vacuum. Further purification by flash chromatography on silica gel (ethyl acetate/cyclohexane 5:5) afforded the title compound (17.7 g; 68.5 mmol; 96%) as a brown powder.
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15 g
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12.5 mL
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4.88 g
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650 mL
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96%

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